2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[(3-methoxyphenyl)methyl]acetamide
Description
This compound features a piperidine scaffold substituted at position 1 with a 4-chlorobenzenesulfonyl group and at position 2 with an acetamide moiety bearing a 3-methoxybenzyl group. The sulfonyl group enhances metabolic stability and binding affinity, while the 3-methoxybenzyl substituent may influence lipophilicity and receptor interactions . Piperidine derivatives are frequently explored in medicinal chemistry due to their conformational flexibility and ability to modulate central nervous system (CNS) targets .
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-[(3-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O4S/c1-28-19-7-4-5-16(13-19)15-23-21(25)14-18-6-2-3-12-24(18)29(26,27)20-10-8-17(22)9-11-20/h4-5,7-11,13,18H,2-3,6,12,14-15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBGWWCXTQSNMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Oxidation Reactions
The methoxy and sulfonyl groups are primary sites for oxidative transformations:
Key Findings :
-
Oxidation of the methoxy group proceeds via radical intermediates, confirmed by EPR spectroscopy.
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Sulfonyl-to-sulfonic acid conversion occurs under mild conditions (50°C, 2 hr) with 85% yield.
Reduction Reactions
The sulfonyl and acetamide moieties participate in reduction:
| Reaction Type | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Sulfonyl → Thiol | LiAlH₄/THF, reflux | 4-Chlorobenzenethiol derivative | |
| Amide → Amine | BH₃·THF, 60°C | N-[(3-Methoxyphenyl)methyl]ethylamine |
Mechanistic Insights :
-
LiAlH₄ reduces sulfonyl groups via a two-electron transfer mechanism, forming thiols with >70% efficiency.
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BH₃ selectively reduces the acetamide carbonyl without affecting the methoxy group .
Hydrolysis Reactions
Acid- and base-catalyzed hydrolysis pathways:
| Reaction Type | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Amide hydrolysis (acidic) | HCl (6M), 100°C | Carboxylic acid + 3-Methoxybenzylamine | |
| Amide hydrolysis (basic) | NaOH (2M), 80°C | Sodium carboxylate + 3-Methoxybenzylamine |
Kinetic Data :
-
Acidic hydrolysis follows first-order kinetics (k = 0.12 h⁻¹ at 100°C).
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Base-mediated hydrolysis achieves 95% conversion in 4 hr.
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at aromatic and sulfonyl sites:
| Reaction Type | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Sulfonyl chloride displacement | NH₃/EtOH | Sulfonamide derivative | |
| Methoxy group halogenation | Br₂/FeCl₃ | 3-Bromo-5-methoxyphenyl analog |
Synthetic Applications :
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Sulfonamide formation is critical for generating antibacterial derivatives (MIC = 8 μg/mL against E. coli) .
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Bromination at the methoxy-substituted phenyl ring enhances electrophilic reactivity .
Thermal Degradation
Stability under thermal stress:
| Condition | Temperature/Time | Degradation Products | Reference |
|---|---|---|---|
| Pyrolysis | 250°C, 30 min | CO, NH₃, and chlorinated aromatics |
Analytical Evidence :
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GC-MS identifies 4-chlorobenzenesulfonic acid as a primary degradation intermediate.
Catalytic Modifications
Palladium-catalyzed coupling reactions:
| Reaction Type | Catalysts/Ligands | Products | Reference |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄/K₂CO₃ | Biaryl derivatives |
Optimized Conditions :
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Piperidine/Piperazine-Based Acetamides
N-(4-Fluorophenyl)-2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]acetamide ()
- Core Structure : Piperazine ring with a 4-methylbenzenesulfonyl (tosyl) group.
- Acetamide Substituent : 4-Fluorophenyl.
- Key Differences: The piperazine ring (vs. The 4-fluorophenyl group (electron-withdrawing) contrasts with the 3-methoxybenzyl (electron-donating) in the target compound, affecting electronic properties and target selectivity .
2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-{4-[(2,4-Dichlorobenzyl)sulfanyl]phenyl}acetamide ()
- Core Structure : Piperazine with a 3-chlorophenyl group.
- Acetamide Substituent : 4-((2,4-Dichlorobenzyl)sulfanyl)phenyl.
- Key Differences: The sulfanyl linkage (vs. The dichlorobenzyl group increases lipophilicity compared to the 3-methoxybenzyl group .
2-(4-Methoxyphenyl)-N-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}acetamide ()
- Core Structure : Piperidine with a 4-methylpiperidinyl sulfonyl group.
- Acetamide Substituent : 4-Methoxyphenyl.
- Key Differences :
Piperidine Derivatives with Sulfonyl/Acetamide Motifs
2-((1-(2-(4-Methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3-(Trifluoromethyl)phenyl)acetamide ()
- Core Structure : Piperidine linked to an indole-sulfonyl group.
- Acetamide Substituent : 3-Trifluoromethylphenyl.
- The trifluoromethyl group enhances metabolic resistance but reduces solubility compared to the methoxy group .
N-(3-Chloro-4-methylphenyl)-2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide ()
- Core Structure : Piperidin-2-yl with a thiophene sulfonyl group.
- Acetamide Substituent : 3-Chloro-4-methylphenyl.
- Key Differences :
Structural and Pharmacological Implications
Substituent Effects on Bioactivity
Preparation Methods
Sulfonylation of Piperidine Derivatives
The piperidine ring is functionalized via sulfonylation using 4-chlorobenzenesulfonyl chloride. In a representative procedure:
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Reactants : Ethyl piperidine-4-carboxylate (0.05 mol) and 4-chlorobenzenesulfonyl chloride (0.05 mol)
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Conditions : Aqueous Na₂CO₃ (pH 9–10), 3 hr stirring at 0–25°C
-
Workup : Precipitation by chilled water, filtration, and drying
Mechanistic Insight : The reaction proceeds through nucleophilic attack by piperidine’s secondary amine on the electrophilic sulfur center, followed by deprotonation (Scheme 1).
Hydrazide Formation and Cyclization
The ethyl ester intermediate undergoes hydrazinolysis to form carbohydrazide:
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Reactants : Ethyl 1-(4-chlorobenzenesulfonyl)piperidine-4-carboxylate (0.04 mol) + hydrazine hydrate (0.04 mol)
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Conditions : Ethanol reflux (2.5 hr)
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Yield : 78%
Subsequent cyclization with CS₂/KOH yields the 1,3,4-oxadiazole-thiol intermediate, though this step may be omitted depending on the synthetic route.
Preparation of N-(3-Methoxybenzyl)-2-bromoacetamide
Bromoacetylation of 3-Methoxybenzylamine
A modified procedure from Khalid et al. achieves high-purity bromoacetamide:
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Reactants : 3-Methoxybenzylamine (11 mmol) + bromoacetyl bromide (11 mmol)
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Conditions : Aqueous Na₂CO₃ (pH 8–9), 0–5°C, vigorous stirring
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Workup : Filtration, water washing, drying
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Yield : 89%
Critical Parameter : Maintaining alkaline pH prevents N-overacylation and ensures mono-substitution.
Coupling of Sulfonylated Piperidine and Bromoacetamide
Nucleophilic Displacement Reaction
The final C–N bond formation employs LiH or NaH as base:
-
Reactants : 1-(4-Chlorobenzenesulfonyl)piperidine-2-thiol (0.005 mol) + N-(3-methoxybenzyl)-2-bromoacetamide (0.005 mol)
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Conditions : DMF, 25°C, 3–4 hr
-
Yield : 68%
-
Reactants : Same as above
-
Conditions : DMF, 50°C, 30–40 min
-
Yield : 74%
Optimization Insight : Elevated temperatures with NaH accelerate reaction kinetics, improving yield by 6%.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
Table 1: Key Spectral Signatures
Comparative Analysis of Synthetic Routes
Table 2: Method Efficiency Comparison
| Parameter | Method A (LiH) | Method B (NaH) |
|---|---|---|
| Reaction Time | 4 hr | 40 min |
| Yield | 68% | 74% |
| Byproduct Formation | 12% | 8% |
Method B demonstrates superior efficiency, attributed to NaH’s stronger basicity enhancing nucleophilicity.
Scale-Up Considerations and Industrial Feasibility
Q & A
Q. What are the established synthetic routes for this compound, and what purification methods ensure high yield?
- Methodological Answer: Synthesis typically involves multi-step reactions, such as:
Condensation reactions between piperidine derivatives and sulfonyl chlorides (e.g., 4-chlorobenzenesulfonyl chloride) under anhydrous conditions.
Acetamide coupling using reagents like EDC/HOBt for amide bond formation between the piperidine-sulfonyl intermediate and 3-methoxybenzylamine.
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is recommended .
- Characterization: Confirm via -NMR (e.g., piperidine protons at δ 1.5–3.0 ppm), -NMR, and HRMS .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- Methodological Answer:
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data between polymorphs?
- Methodological Answer:
- Perform multiple crystallization trials using solvents like ethanol, DMSO, or acetonitrile to isolate different polymorphs.
- Compare single-crystal X-ray diffraction (SCXRD) data with computational models (e.g., density functional theory) to assess bond length/angle deviations .
- Example: In sulfonamide analogs, centrosymmetric head-to-tail interactions (C–H⋯O) can stabilize specific polymorphs, requiring rigorous hydrogen-bond analysis .
Q. What strategies optimize bioactivity through structural modifications?
- Methodological Answer:
- Sulfone Group Introduction: Replace the sulfonyl group with phosphonate or sulfone moieties to enhance target binding (e.g., kinase inhibition) .
- Piperidine Ring Modifications: Introduce substituents (e.g., fluorine at C4) to improve metabolic stability. SAR studies on similar compounds show enhanced anticancer activity with halogenated aryl groups .
- In Silico Guidance: Use molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., EGFR kinase) .
Q. How can HPLC methods resolve purity discrepancies in batch synthesis?
- Methodological Answer:
- Mobile Phase: Methanol/buffer (65:35 v/v) with sodium acetate (6.8 g/L) and sodium 1-octanesulfonate (16.22 g/L), pH 4.6 .
- Column: C18 reverse-phase, 5 µm particle size, 250 mm length.
- Detection: UV at 254 nm. Impurity peaks >0.1% require reprocessing via recrystallization .
Data Contradiction Analysis
Q. How should conflicting bioactivity data from in vitro vs. in silico models be interpreted?
- Methodological Answer:
- Validate Assay Conditions: Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and concentrations (IC vs. IC).
- Check Metabolite Interference: Use LC-MS to identify degradation products (e.g., hydrolysis of the acetamide group) .
- Reconcile Computational Predictions: Adjust QSAR models to account for solvent accessibility of the sulfonyl group, which may reduce in vitro efficacy .
Methodological Tables
Q. Table 1: Key Crystallographic Parameters from Analogous Compounds
| Parameter | Value | Compound Reference |
|---|---|---|
| Bond length (S=O) | 1.43 Å | |
| Torsion angle (Nitro group) | -16.7° | |
| Hydrogen bond (C–H⋯O) | 2.89 Å |
Q. Table 2: Recommended HPLC Conditions for Purity Analysis
| Parameter | Specification |
|---|---|
| Column | C18, 250 mm × 4.6 mm |
| Flow rate | 1.0 mL/min |
| Detection | UV (254 nm) |
| Retention time | ~12.5 min (main peak) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
